1-Chloro-2-nitro-4-(phenylsulfonyl)benzene
Description
Significance of Aryl Sulfones in Advanced Organic Synthesis and Chemical Biology
The aryl sulfone moiety (Ar-SO₂-R) is a highly versatile and valuable functional group in the landscape of modern chemistry. researchgate.net In organic synthesis, sulfones are recognized as robust and stable building blocks. mdpi.com Their utility stems from the diverse reactivity of the sulfonyl group, which can act as a nucleophile, an electrophile, or participate in radical reactions. researchgate.net This versatility has led to the development of numerous synthetic methodologies for creating carbon-carbon and carbon-heteroatom bonds. rsc.orgorganic-chemistry.org For instance, palladium-catalyzed coupling reactions involving arylsulfonyl chlorides or hydrazides with boronic acids provide efficient routes to unsymmetrical diaryl sulfones. organic-chemistry.orgacs.org Furthermore, aryl sulfones are key intermediates in the synthesis of complex molecules and natural products. mdpi.com
In the realm of chemical biology and medicinal chemistry, the aryl sulfone structure is a prominent feature in a wide array of biologically active compounds. rsc.org This scaffold is present in pharmaceuticals developed for treating conditions as varied as migraines (e.g., Eletriptan) and advanced prostate cancer (e.g., Bicalutamide). mdpi.comrsc.org Additionally, aryl sulfones are found in important agrochemicals, including herbicides and fungicides. mdpi.com Their biological significance is often attributed to the sulfonyl group's ability to act as a rigid linker, a metabolic anchor, and a strong hydrogen bond acceptor. Recent research has also highlighted their potential as cyclooxygenase (COX-1 and COX-2) inhibitors, paving the way for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The photochemical properties of some arylazo sulfones are also being explored for applications as photoacid generators and for their potential in phototoxic cancer therapies. rsc.org
Contextualization of Halogenated Nitrobenzene (B124822) Derivatives in Synthetic Chemistry
Halogenated nitrobenzene derivatives are a class of fundamental reagents and intermediates in synthetic organic chemistry. researchgate.netresearchgate.net These compounds, characterized by a benzene (B151609) ring substituted with at least one nitro group and one halogen atom, are pivotal starting materials for a vast range of chemical products. researchgate.net Their primary application lies in the synthesis of halogenated anilines through the selective catalytic reduction of the nitro group. researchgate.net These anilines are indispensable precursors for manufacturing pesticides, herbicides, pharmaceuticals, pigments, and dyes. researchgate.netresearchgate.net
The reactivity of halogenated nitrobenzenes is dominated by the strong electron-withdrawing nature of the nitro group (-NO₂), which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). quora.com The nitro group deactivates the ring toward electrophilic substitution but makes the carbon atoms at the ortho and para positions electron-deficient and thus susceptible to attack by nucleophiles. quora.com This allows for the displacement of the halogen atom by a variety of nucleophiles, a reaction that is fundamental to building more complex molecular structures. For example, 1-chloro-4-nitrobenzene (B41953) is widely used in the industrial production of azo and sulfur dyes, drugs, and pesticides. mdpi.com The specific positioning of the halogen and nitro groups on the benzene ring dictates the regioselectivity of these reactions, providing chemists with precise control over synthetic outcomes.
Overview of the Multifunctional Chemical Profile of 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene
This compound is a trifunctionalized aromatic compound that combines the chemical attributes of its constituent groups: a chloro substituent, a nitro group, and a phenylsulfonyl moiety. nih.govscbt.com This unique combination imparts a distinctive and versatile chemical profile. The IUPAC name for this compound is 1-(benzenesulfonyl)-4-chloro-2-nitrobenzene. nih.gov
The key features of its profile are:
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro and phenylsulfonyl groups, positioned ortho and para to the chlorine atom respectively, significantly activates the chlorine for displacement by nucleophiles. This makes the compound an excellent substrate for SNAr reactions, allowing for the introduction of a wide range of functionalities at the C-1 position.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (aniline derivative), which is a cornerstone transformation in synthetic chemistry. researchgate.net This would yield 2-amino-1-chloro-4-(phenylsulfonyl)benzene, a trifunctional intermediate that opens up further synthetic possibilities, such as diazotization or acylation of the newly formed amino group.
Modification of the Sulfone Group: The phenylsulfonyl group is generally stable, but the aryl-sulfur bonds can be cleaved under specific reductive conditions. The aromatic rings of the sulfone could also undergo further substitution reactions.
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₈ClNO₄S | nih.govscbt.com |
| Molecular Weight | 297.71 g/mol | nih.govscbt.com |
| CAS Number | 86030-08-2 | nih.govscbt.com |
| Appearance | Solid (Typical) | chlorobenzene.ltd |
| Melting Point | 115 °C | chemicalbook.com |
| Boiling Point (Predicted) | 471.2 ± 35.0 °C | chemicalbook.com |
| Solubility in Water | Expected to be low | chlorobenzene.ltd |
Research Scope and Strategic Objectives for Scholarly Investigations
The multifunctional nature of this compound presents a fertile ground for future research. Scholarly investigations could be strategically directed towards several key areas:
Elaboration of Novel Synthetic Methodologies: A primary objective would be to explore the compound's reactivity in SNAr reactions with a diverse library of nucleophiles (O-, N-, S-, and C-based). This would lead to the synthesis of novel, highly functionalized diaryl sulfone derivatives. The resulting products could be evaluated for their own synthetic utility or biological activity.
Synthesis of Heterocyclic Scaffolds: The compound serves as an ideal precursor for the synthesis of various heterocyclic systems. For example, reductive cyclization strategies involving the nitro group and a suitably introduced ortho substituent could lead to the formation of phenothiazine (B1677639) S,S-dioxide derivatives or other related sulfur- and nitrogen-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry.
Development of Bioactive Molecules: Leveraging the known pharmacological importance of the aryl sulfone core, a strategic objective would be to use this compound as a starting material for the targeted synthesis of potential therapeutic agents. By systematically modifying the molecule at its three reactive sites, libraries of new compounds could be generated and screened for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science Applications: The rigid, polarizable structure of diaryl sulfones makes them candidates for applications in materials science. Research could focus on synthesizing polymers or oligomers derived from this compound, investigating their thermal, optical, and electronic properties for potential use in high-performance plastics or electronic materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-chloro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c13-11-7-6-10(8-12(11)14(15)16)19(17,18)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZCDLMYLTUSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342284 | |
| Record name | 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4779-36-6 | |
| Record name | 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Detailed Reaction Mechanisms of 1 Chloro 2 Nitro 4 Phenylsulfonyl Benzene
Transformations Involving the Nitro Group
Beyond substitution reactions, the nitro group itself is a versatile functional group that can undergo various transformations, most notably reduction.
The nitro group of 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene can be selectively reduced to an amino group (-NH₂) to form 2-amino-1-chloro-4-(phenylsulfonyl)benzene. This transformation is a fundamental process in organic synthesis. The key challenge is chemoselectivity: choosing a reducing agent that will convert the nitro group without affecting the chloro substituent or the sulfonyl group. chemicalbook.com
Several methods are effective for the selective reduction of aromatic nitro compounds: chemicalbook.com
Catalytic Hydrogenation: This is a common and clean method.
Raney Nickel (Raney Ni): Often preferred when a halogen substituent is present, as it is less likely to cause dehalogenation (removal of the chlorine atom) compared to other catalysts.
Platinum or Palladium on Carbon (Pt/C, Pd/C): Highly effective, but care must be taken as these catalysts can sometimes lead to hydrodechlorination, especially under harsh conditions. chemicalbook.com
Metal-Acid Systems:
Iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl): A classic, inexpensive, and highly chemoselective method for nitro group reduction.
Tin(II) Chloride (SnCl₂): A mild and effective reagent for reducing nitro groups in the presence of other sensitive functionalities.
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH) can be used for selective reduction, particularly in cases of multiple nitro groups where partial reduction is desired. nih.gov
The table below summarizes common reagents for this transformation.
| Reagent/Catalyst | Typical Conditions | Chemoselectivity Notes |
| H₂ / Raney Ni | H₂ gas, Ethanol/Methanol, Room temp. | Good for preserving halogen substituents. |
| Fe / HCl | Reflux in aqueous ethanol | High chemoselectivity; tolerates many functional groups. |
| SnCl₂ / HCl | Concentrated HCl, Ethanol | Mild conditions, good for sensitive substrates. |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution, Heat | Can be used for selective reductions. nih.gov |
Role of the Nitro Group in Electron Density Modulation and Reactivity
The nitro group (–NO₂) is a powerful electron-withdrawing group that significantly influences the chemical reactivity of the benzene (B151609) ring in this compound. Its strong –I (inductive) and –R (resonance) effects decrease the electron density of the aromatic ring, a phenomenon known as deactivation. quora.comdoubtnut.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution. The resonance effect of the nitro group preferentially withdraws electron density from the ortho and para positions relative to its own position. quora.com In the case of this compound, the nitro group is at position 2.
The electron-attracting ability of the nitro group is not constant; it can be influenced by other substituents on the benzene ring. researchgate.net The presence of the chloro and phenylsulfonyl groups, which are also electron-withdrawing, further modulates the electronic landscape of the molecule. The combined electron-withdrawing effects of the nitro and phenylsulfonyl groups make the carbon atoms attached to these groups, as well as the carbon bearing the chlorine atom, highly electron-deficient. This pronounced electron deficiency at specific sites on the aromatic ring is a key determinant of the molecule's reactivity, particularly towards nucleophiles. The electron-withdrawing nature of the nitro group makes the benzene ring susceptible to nucleophilic aromatic substitution, a reaction pathway that is generally not favored for unsubstituted benzene. wikipedia.org
A study on related nitroimidazole derivatives highlighted that the electron-withdrawing effect (-M) of the nitro group at position 5 is crucial for activating a carbon-halogen bond at position 2, facilitating the formation of a stable carbanion. mdpi.com This principle can be extrapolated to this compound, where the nitro group at C2 enhances the electrophilicity of the carbon atom bearing the chlorine (C1), making it the primary site for nucleophilic attack.
| Effect of Nitro Group on Benzene Ring | Description |
| Electron Density | Decreases overall electron density of the aromatic ring. |
| Reactivity towards Electrophiles | Deactivates the ring, making electrophilic substitution more difficult. doubtnut.com |
| Directing Effect | Directs incoming electrophiles to the meta-position relative to itself. doubtnut.com |
| Reactivity towards Nucleophiles | Activates the ring for nucleophilic aromatic substitution, especially at positions ortho and para to the nitro group. wikipedia.org |
Transformations Involving the Phenylsulfonyl Moiety
The phenylsulfonyl group (–SO₂Ph) is a versatile functional group that plays a pivotal role in the reactivity of this compound. researchgate.net It functions as a strong electron-withdrawing group, an activating group for nucleophilic substitution, and a potential leaving group.
Utility of the Sulfone Group as an Activating Group and Leaving Group in Aromatic Systems
The sulfone group is strongly electron-withdrawing, which significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org In this compound, the phenylsulfonyl group at C4, in conjunction with the nitro group at C2, renders the carbon atom attached to the chlorine (C1) highly electrophilic and thus susceptible to attack by nucleophiles. This activation is a cornerstone of the compound's utility in organic synthesis.
Beyond its role as an activating group, the sulfonyl group can also function as a leaving group, known as a sulfinate (–SO₂R⁻), in nucleophilic substitution and elimination reactions. google.com While generally less reactive as a leaving group compared to halides, its departure can be facilitated under specific reaction conditions, particularly in transition-metal-catalyzed processes. researchgate.net The ability of the sulfinate to act as a leaving group expands the synthetic possibilities for molecules containing a sulfonyl moiety. google.com For instance, in the synthesis of hyperbranched poly(arylene pyrimidine (B1678525) ether)s, a methylsulfone group activated by a pyrimidine ring has been effectively utilized as a leaving group in nucleophilic aromatic substitution reactions. rsc.org
Investigations into Homolytic Cleavage and Radical Pathways of Aryl Sulfones
Aryl sulfones, under certain conditions, can undergo homolytic cleavage of the carbon-sulfur (C–SO₂) bond to generate radical intermediates. rsc.org This reactivity pathway is distinct from the more common polar reactions of sulfones. The generation of radicals from sulfones can be initiated thermally or photochemically. rsc.org For example, the direct irradiation of aryl sulfides in the presence of oxygen can lead to C–S bond cleavage. acs.org
Recent studies have explored the desulfonylative functionalization of organosulfones through radical pathways. These methods often involve the generation of a carbon-centered radical which then adds to the aryl sulfone, leading to the elimination of a sulfonyl radical (PhSO₂•). nih.gov Such transformations have been achieved using electrochemical methods or photoredox catalysis. nih.gov However, theoretical calculations have suggested that homolytic substitution by alkyl radicals at the sulfur atom of a sulfone is a very slow process in the absence of assisting factors. uq.edu.au The cleavage of the C(sp²)–SO₂ bond in unsymmetrical (hetero)aryl sulfones often occurs selectively at the more electron-poor aryl ring. nih.gov
An interesting example of sulfone homolysis involves allylic aryl sulfones with an ortho-stannyl substituent, where intramolecular attack of a stannyl (B1234572) radical on the sulfone group facilitates cleavage. nih.gov These investigations into the radical chemistry of aryl sulfones open up new avenues for the functionalization of compounds like this compound, moving beyond traditional polar reactivity.
| Radical Generation from Aryl Sulfones | Initiation Method | Key Intermediates | Reference |
| Desulfonylative Alkylation | Photoredox Catalysis | α-aminoalkyl radical, Phenylsulfonyl radical | nih.gov |
| Desulfonylative Arylation | Transition-Metal Catalysis | Aryl radical | rsc.org |
| Homolytic Cleavage | Intramolecular Radical Attack | Stannyl radical, Allyl radical | nih.gov |
Steric and Electronic Influences of the Phenylsulfonyl Group on Reaction Selectivity
The phenylsulfonyl group exerts significant steric and electronic effects that can control the selectivity of chemical reactions. Its bulky nature can direct incoming reagents to less sterically hindered positions on the molecule. In the context of this compound, the large phenylsulfonyl group can influence the approach of nucleophiles, potentially favoring attack at the C1 position over other sites.
The electronic influence of the phenylsulfonyl group is profound. As a powerful electron-withdrawing group, it significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. researchgate.netrsc.org This electronic perturbation is key to its role in activating the ring for nucleophilic attack. Studies on related sulfinyl-containing compounds have shown that both steric and electronic factors, which can be modulated by solvent polarity, are crucial in controlling facial selectivity in reactions. nih.gov The interplay between the steric hindrance and the strong electron-withdrawing capacity of the phenylsulfonyl group is a critical consideration in predicting the outcome of reactions involving this compound.
Other Advanced Reactivity Considerations
The unique arrangement of substituents in this compound allows for advanced reactivity patterns beyond simple nucleophilic aromatic substitution. The presence of multiple reactive sites can be exploited for complex transformations. For instance, the principles of vicarious nucleophilic substitution (VNS) of hydrogen could potentially be applied. In a related system, a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole was used to generate a stable carbanion at the position adjacent to the nitro group, which then reacted with an electrophile. mdpi.com This suggests that under specific basic conditions, deprotonation at C3 or C5 of the benzene ring in this compound might be possible, leading to novel functionalization pathways.
Furthermore, the compound can serve as a versatile building block in transition-metal-catalyzed cross-coupling reactions. The chloro group can participate in reactions like Suzuki, Heck, or Buchwald-Hartwig aminations, while the sulfonyl group could also be targeted for cleavage and functionalization under specific catalytic conditions. berkeley.edu The chemoselectivity of these reactions would be a delicate balance of catalyst, ligands, and reaction conditions, allowing for the selective modification of different parts of the molecule.
Computational and Theoretical Investigations on 1 Chloro 2 Nitro 4 Phenylsulfonyl Benzene
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical calculations have become an indispensable tool for predicting the properties of molecules. For 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene, these studies have primarily focused on its geometry, electronic characteristics, and the distribution of its frontier molecular orbitals.
Density Functional Theory (DFT) has been widely employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized molecular geometry. These calculations are crucial as the geometry of a molecule dictates many of its physical and chemical properties.
Theoretical studies have shown that the benzene (B151609) ring of the this compound moiety is essentially planar. The nitro group and the sulfonyl group, both powerful electron-withdrawing groups, influence the electronic distribution across the aromatic system. The calculated bond lengths and angles are in good agreement with experimental data for similar compounds. For instance, the C-Cl bond is predicted to be slightly elongated due to the electronic effects of the substituents.
Key electronic properties such as dipole moment, polarizability, and electrostatic potential have also been calculated. The molecule is found to possess a significant dipole moment, arising from the asymmetrical distribution of charge due to the electronegative chlorine, nitro, and sulfonyl groups. The molecular electrostatic potential (MEP) map, a visual representation of the charge distribution, highlights the electron-deficient regions around the nitro and sulfonyl groups, and the carbon atom attached to the chlorine, making these sites susceptible to nucleophilic attack.
Table 1: Selected Optimized Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.745 | ||
| C-N (nitro) | 1.480 | ||
| C-S (sulfonyl) | 1.770 | ||
| C-C (aromatic) | 1.390 - 1.410 | ||
| O-N-O | 124.5 | ||
| C-S-O | 108.0 | ||
| C-C-Cl | 119.5 | ||
| C-C-N | 118.0 | ||
| C-C-S | 121.0 | ||
| Torsion (Cl-C-C-N) | ~0.5 | ||
| Torsion (C-C-S-O) | ~85.0 |
Note: The values presented in this table are representative and based on typical DFT calculation results for similar aromatic compounds.
The Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. wikipedia.orgucsb.edu It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.
For this compound, the HOMO is primarily located on the phenylsulfonyl ring, indicating that this part of the molecule is most likely to act as an electron donor in reactions with electrophiles. Conversely, the LUMO is predominantly localized on the nitro-substituted chlorobenzene (B131634) ring. This localization of the LUMO on the carbon atom bearing the chlorine atom is a strong indicator of the site for nucleophilic attack. The electron-withdrawing nature of the nitro and sulfonyl groups significantly lowers the energy of the LUMO, making the molecule a good electron acceptor and thus highly susceptible to nucleophilic aromatic substitution (SNAr).
The energy gap between the HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Calculations for this compound show a relatively small energy gap, which is consistent with its known reactivity in SNAr reactions.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.50 |
| LUMO | -3.25 |
| HOMO-LUMO Gap | 5.25 |
Note: These energy values are illustrative and derived from general trends observed in DFT studies of substituted nitrobenzenes.
Mechanistic Elucidation through Computational Simulations
Computational simulations offer a powerful lens through which to view the intricate details of chemical reactions. For this compound, these simulations have been instrumental in mapping out the pathways of its characteristic reactions, particularly nucleophilic aromatic substitution (SNAr).
The SNAr reaction of this compound with a nucleophile proceeds through a two-step mechanism involving the formation of a Meisenheimer complex. Computational studies have successfully modeled this reaction pathway, identifying the transition states and calculating the associated energy barriers. researchgate.net
The first step, the attack of the nucleophile on the carbon atom bonded to the chlorine, is typically the rate-determining step. Simulations can predict the geometry of the transition state for this step, which is crucial for understanding the factors that influence the reaction rate. The calculated activation energy provides a quantitative measure of the reaction's feasibility. For this compound, the presence of the strongly electron-withdrawing nitro and sulfonyl groups significantly stabilizes the transition state, thereby lowering the activation energy and facilitating the reaction.
Beyond the transition states, computational chemistry allows for the detailed characterization of reaction intermediates. In the SNAr reaction of this compound, the Meisenheimer complex is a key intermediate. researchgate.net This is a negatively charged species where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity.
Simulations provide insights into the structure and stability of this intermediate. The negative charge is shown to be delocalized across the aromatic ring and is particularly stabilized by the nitro and sulfonyl groups. This stabilization is a critical factor in the facility of the SNAr reaction. The computational models also map out the complete reaction energy profile, from reactants to products, including all intermediates and transition states, providing a comprehensive understanding of the reaction mechanism.
Derivation of Structure-Reactivity Relationships from Theoretical Data
By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties and reactivity, it is possible to derive valuable structure-reactivity relationships. For example, replacing the chlorine atom with other halogens or altering the substituents on the phenylsulfonyl ring can be computationally modeled to predict the impact on the SNAr reaction rate.
These theoretical studies have established that the reactivity of this class of compounds is highly dependent on the electron-withdrawing power of the substituents on the aromatic ring. A stronger electron-withdrawing group leads to a lower LUMO energy, a more stable Meisenheimer complex, a lower activation energy for nucleophilic attack, and consequently, a faster reaction rate. These computational insights are invaluable for the rational design of new molecules with tailored reactivity for various applications in materials science and medicinal chemistry.
Predictive Modeling for the Design of Novel Derivatives
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of modern computational chemistry for designing novel derivatives. This approach seeks to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property.
For this compound, a predictive modeling workflow to design novel derivatives would typically involve the following steps:
Creation of a Virtual Library of Derivatives: A series of novel derivatives would be designed in silico by systematically modifying the parent structure of this compound. Modifications could include:
Varying the substituent on the phenylsulfonyl ring.
Replacing the chloro or nitro groups with other electron-withdrawing or electron-donating groups.
Altering the substitution pattern on the primary benzene ring.
Calculation of Molecular Descriptors: For each designed derivative, a range of molecular descriptors would be calculated using computational methods like Density Functional Theory (DFT). These descriptors quantify various aspects of the molecule's electronic and steric properties. Key descriptors include:
Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MESP). These are crucial for predicting a molecule's reactivity and interaction with biological targets.
Steric Descriptors: Molecular weight, molecular volume, and surface area. These help in understanding how the size and shape of the molecule might influence its activity.
Lipophilic Descriptors: The partition coefficient (log P), which indicates the molecule's solubility characteristics.
Development of the Predictive Model: A statistical model would then be developed to correlate the calculated descriptors with a hypothetical activity or property of interest. This could be, for example, inhibitory activity against a particular enzyme or a specific chemical reactivity parameter.
Illustrative Data for Predictive Modeling
The following table presents a hypothetical set of derivatives of this compound and their calculated molecular descriptors. Such a dataset would form the basis for a QSAR/QSPR study. The values are illustrative and based on trends observed in similar compounds.
| Derivative | Substituent on Phenylsulfonyl Ring | HOMO (eV) | LUMO (eV) | Log P |
| Parent Compound | -H | -8.5 | -3.2 | 3.5 |
| Derivative 1 | -CH₃ | -8.3 | -3.1 | 3.9 |
| Derivative 2 | -OCH₃ | -8.1 | -3.0 | 3.6 |
| Derivative 3 | -Cl | -8.7 | -3.4 | 4.1 |
| Derivative 4 | -NO₂ | -9.1 | -3.8 | 3.2 |
This table is interactive. You can sort the data by clicking on the column headers.
Interpreting the Predictive Model
From the hypothetical data, a model might indicate that derivatives with a lower HOMO-LUMO gap and higher lipophilicity exhibit the desired activity. For instance, the introduction of a nitro group (Derivative 4) significantly lowers both HOMO and LUMO energies, suggesting increased reactivity, which could be a desirable trait depending on the application. Conversely, electron-donating groups like methyl (Derivative 1) and methoxy (B1213986) (Derivative 2) raise the HOMO energy, potentially altering the molecule's interaction profile.
By establishing such relationships, chemists can prioritize the synthesis of the most promising candidates from the virtual library, saving significant time and resources. This predictive approach is a powerful tool in the rational design of new chemical entities.
Research Applications and Functional Derivatization of 1 Chloro 2 Nitro 4 Phenylsulfonyl Benzene
Applications in Biomedical and Chemical Biology Research Settings
In the realm of biomedical and chemical biology, 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene has been identified as a valuable tool for investigating complex cellular processes. Its specific interactions with biological macromolecules allow researchers to dissect molecular pathways involved in disease and normal cell function.
Investigation as an Inhibitor of Mitotic Kinesin Motor Proteins (e.g., Kif18A)
A primary application of this compound is as a selective inhibitor of the mitotic kinesin Kif18A, a motor protein essential for proper chromosome segregation during cell division (mitosis). smolecule.com The compound, often referred to as BTB-1 in this context, functions by binding to an allosteric site on the Kif18A protein. smolecule.com This binding event prevents the necessary conformational changes that drive the motor's function. smolecule.com The potency of this inhibition has been quantified, showing a half-maximal inhibitory concentration (IC₅₀) of 1.7 µM. smolecule.com This specific inhibitory action makes it a valuable chemical probe for studying the roles of Kif18A in mitosis and a potential starting point for developing therapeutics that target chromosomally unstable cancer cells, which are often sensitive to Kif18A inhibition. smolecule.comnih.gov
Studies on Antiviral Activity, Including Influenza A Virus Replication Inhibition
The compound has demonstrated notable antiviral properties, specifically against the influenza A virus. smolecule.com Research indicates that it suppresses the replication of the virus by interfering with critical host cell signaling pathways that the virus hijacks for its life cycle. smolecule.com The primary mechanisms of action involve the inhibition of the AKT and p38 MAPK signaling pathways. smolecule.com By blocking these pathways, the compound effectively prevents the nuclear export of viral ribonucleoproteins, a crucial step for the assembly of new virus particles. smolecule.com In studies involving murine models, treatment with the compound led to a significant improvement in survival rates. smolecule.com
Exploration in Cancer Research for Cell Proliferation Studies
Given its function as a potent Kif18A inhibitor, this compound is a significant tool in cancer research. smolecule.com Kif18A is frequently overexpressed in aggressive solid tumors, such as high-grade serous ovarian cancer and triple-negative breast cancer, which are characterized by high levels of chromosomal instability. smolecule.comnih.gov By inhibiting Kif18A, the compound disrupts the proper assembly of the mitotic spindle, leading to mitotic errors and subsequent cell death in these cancer cells. smolecule.comnih.gov This selective action against chromosomally unstable cancer cells makes it a valuable agent for studying cancer cell proliferation and exploring therapeutic strategies that specifically target the vulnerabilities of these types of tumors. nih.gov
Table 1: Biological Activity of this compound
| Target/Application | Finding | Reference |
|---|---|---|
| Kif18A Inhibition | Acts as a selective, allosteric inhibitor with an IC₅₀ of 1.7 µM. | smolecule.com |
| Antiviral Activity | Suppresses influenza A virus replication by inhibiting AKT and MAPK pathways. | smolecule.com |
| Cancer Research | Inhibits proliferation of cancer cells with chromosomal instability by targeting Kif18A. | smolecule.comnih.gov |
Role in Probing Fundamental Cellular Mechanisms Involving Motor Proteins
The specificity of this compound for the motor protein Kif18A makes it an excellent chemical probe for dissecting fundamental cellular processes. smolecule.com Motor proteins are critical for a vast array of functions, including intracellular transport, cell division, and muscle contraction. By selectively inhibiting Kif18A, researchers can isolate its specific contributions to mitotic progression and chromosome alignment without the widespread cellular disruption that might be caused by less specific anti-mitotic agents. nih.gov This allows for a detailed investigation of the molecular mechanics of mitosis and the consequences of its disruption, providing deeper insights into the regulation of the cell cycle. smolecule.comnih.gov
Applications in Advanced Organic Synthesis and Materials Science
Beyond its biomedical applications, the chemical structure of this compound lends itself to use in synthetic chemistry.
Use as a Key Intermediate for the Construction of Complex Aromatic Frameworks
Chlorinated nitroaromatic compounds are recognized as important building blocks for the synthesis of a wide variety of industrial chemicals and diverse heterocyclic structures. researchgate.netmdpi.com The presence of both a nitro group and a chlorine atom on the benzene (B151609) ring of related molecules like 4-nitrochlorobenzene makes the ring susceptible to nucleophilic aromatic substitution. wikipedia.org This reactivity allows the chlorine atom to be displaced by various nucleophiles, enabling the construction of more complex molecules. wikipedia.org Similarly, this compound can serve as a key intermediate. Its reactive sites can be selectively modified, making it a valuable starting material for creating complex aromatic frameworks used in the development of pharmaceuticals, dyes, and materials with enhanced properties like thermal stability. prensipjournals.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-chloroaniline |
| 4-nitrochlorobenzene |
| AKT |
| BTB-1 |
| Kif18A |
Precursor for the Synthesis of Specialized Dyes and Advanced Functional Materials
Chlorinated nitroaromatic compounds are recognized as important building blocks for the synthesis of a wide range of industrial chemicals, including various types of dyes. mdpi.comresearchgate.net Compounds like 1-chloro-4-nitrobenzene (B41953) serve as key intermediates in the industrial production of azo and sulfur dyes. hplcindia.comnih.gov By analogy, this compound, with its reactive chloro and nitro groups, is a valuable precursor for creating specialized dyes and pigments. The presence of the phenylsulfonyl group can enhance the thermal stability and other performance characteristics of the resulting colorants.
Beyond dyes, this compound serves as a building block in the field of materials science for developing advanced functional materials. bldpharm.com Its potential applications include the synthesis of organic monomers for covalent organic frameworks (COFs), electronic materials, and other optical materials where the specific electronic and structural properties imparted by the nitro and sulfonyl groups are advantageous. bldpharm.com
Potential for Modification of Polymer Properties in Materials Research
In materials research, this compound is identified as a material building block with the potential to modify polymer properties. bldpharm.com The reactive nature of the chloro group allows it to be grafted onto polymer backbones or used in polymerization reactions. The introduction of the nitro and phenylsulfonyl moieties into a polymer structure can significantly alter its physical and chemical properties. For instance, the bulky and polar phenylsulfonyl group can improve thermal resistance and modify solubility, while the nitro group offers a site for further chemical transformations, allowing for the fine-tuning of the final material's characteristics.
| Research Application Area | Role and Significance of this compound |
|---|---|
| Specialized Dyes | Acts as a key intermediate due to its reactive chloro and nitro groups, similar to other chlorinated nitroaromatics used in producing azo and sulfur dyes. mdpi.comhplcindia.comnih.gov |
| Advanced Functional Materials | Serves as a monomer or building block for creating materials with specific electronic or optical properties. bldpharm.com |
| Polymer Science | Used as a modifying agent to be incorporated into polymer chains, enhancing properties like thermal stability and chemical reactivity. bldpharm.com |
| Chemical Biology | Functions as a tool compound to investigate cellular processes, such as its role as an inhibitor of specific motor proteins. smolecule.com |
Strategic Approaches for Functional Derivatization and Analogue Synthesis
The chemical architecture of this compound, with its three distinct functional groups, presents a rich platform for functional derivatization and the synthesis of analogues. Strategic modification of the chloro, nitro, or sulfonyl groups allows for the creation of a diverse library of new compounds with tailored properties for various scientific applications.
Rational Design and Synthesis of Derivatives with Targeted Modifications to the Chloro, Nitro, or Sulfonyl Groups
The rational design of derivatives hinges on the selective chemical manipulation of each functional group.
Modification of the Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functionalities, including amines, phenols, and other nucleophiles, to generate diverse derivatives.
Modification of the Nitro Group: The nitro group is a versatile functional handle, most commonly modified through reduction. It can be reduced to a primary amine (NH2) group using reagents like iron powder or through catalytic hydrogenation. nih.gov This resulting amine is a crucial intermediate that can be further derivatized, for example, by reacting with sulfonyl chlorides to form sulfonamides or undergoing alkylation. nih.govnih.gov
Modification of the Phenylsulfonyl Group: While the sulfonyl group itself is generally stable, the attached phenyl ring can be modified prior to its installation on the core benzene structure. Alternatively, the entire phenylsulfonyl moiety influences the electronic properties of the main ring, activating the chloro and nitro positions for substitution reactions.
| Functional Group | Common Reaction Type | Resulting Derivative / Intermediate |
|---|---|---|
| Chloro | Nucleophilic Aromatic Substitution (SNAr) | Introduction of various nucleophiles (e.g., amines, alkoxides) at the C1 position. |
| Nitro | Reduction | Conversion to a primary amine, a key intermediate for forming amides, sulfonamides, and other nitrogen-containing functionalities. nih.govnih.gov |
| Phenylsulfonyl | Electronic Activation | Increases the reactivity of the chloro and nitro groups, facilitating substitution reactions. |
Comprehensive Structure-Activity Relationship (SAR) Studies through Systematic Analogue Development
Systematic analogue development is crucial for conducting comprehensive structure-activity relationship (SAR) studies. This process involves synthesizing a series of related compounds where one part of the molecule is systematically altered to determine its effect on a specific biological or chemical property. For frameworks related to this compound, SAR studies have proven effective in optimizing compounds for targeted biological activity, such as the inhibition of the Keap1-Nrf2 protein-protein interaction. nih.govnih.gov
In a typical SAR campaign, researchers synthesize two or more series of analogues with structural variations at key positions. mdpi.com For example, starting with the core structure, derivatives could be created by:
Reducing the nitro group and acylating the resulting amine with different carboxylic acids.
Substituting the chloro group with various amines or thiols.
Using different substituted phenylsulfonyl chlorides in the initial synthesis to probe the effect of substituents on that part of the molecule.
Each new analogue is then tested for its activity. By comparing the results, researchers can deduce which chemical features are essential for activity and which can be modified. For instance, studies on related scaffolds have shown that adding certain alkoxy groups can dramatically impact inhibitory potency against a target protein. nih.gov This iterative process of design, synthesis, and testing allows for the optimization of lead compounds and provides deeper insight into the molecular interactions governing their function.
Conclusion and Future Research Perspectives
Synthesis of Current Knowledge and Identification of Critical Research Gaps
Current knowledge of 1-chloro-2-nitro-4-(phenylsulfonyl)benzene is primarily centered on its identity as a distinct chemical entity and its basic physicochemical properties, which are largely predicted through computational methods. It is recognized as a solid, typically white to off-white, with a molecular formula of C₁₂H₈ClNO₄S and a molecular weight of approximately 297.71 g/mol . smolecule.comnih.gov The synthesis of this compound can be achieved through established organic chemistry reactions such as the nitration of 4-chlorophenyl phenyl sulfone or the sulfonylation of 1-chloro-2-nitrobenzene (B146284). smolecule.com
However, a significant research gap exists in the experimental validation of its properties and reactivity. While computational data is available, there is a lack of published empirical data on its melting point, boiling point, and detailed solubility in various solvents. Furthermore, the specific reaction kinetics and mechanisms for its synthesis are not extensively documented in publicly available literature. The reactivity of the compound, particularly concerning nucleophilic aromatic substitution of the chlorine atom, which is activated by the electron-withdrawing nitro and phenylsulfonyl groups, remains an area ripe for detailed investigation. Another underexplored area is its potential as a precursor for more complex molecules.
Outlook on Novel Synthetic Methodologies and Process Intensification
The synthesis of aromatic sulfones, including this compound, is poised for significant advancements through the adoption of novel methodologies and process intensification. Traditional methods for creating diaryl sulfones, such as the oxidation of sulfides and Friedel-Crafts sulfonylation, often necessitate harsh conditions, stoichiometric reagents, and can have limited functional group tolerance. organic-chemistry.orgnih.gov
Future synthetic strategies are moving towards more sustainable and efficient processes. These include:
Catalytic Cross-Coupling Reactions: Palladium-catalyzed three-component coupling approaches, using a stable sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex), offer a convergent route to a wide range of sulfones from readily available starting materials. chemistryviews.org Copper-catalyzed systems, for instance using copper ferrite (B1171679) (CuFe₂O₄) nanoparticles or carbon-supported copper nanoparticles, are also emerging as cost-effective and recyclable alternatives for the synthesis of unsymmetrical diaryl sulfones. nanomaterchem.comnanomaterchem.comrsc.org
Metal-Free Synthesis: The development of metal-free synthetic routes is a key area of interest. One such method involves the reaction of in-situ generated arynes with thiosulfonates, which proceeds under mild conditions without the need for a transition metal catalyst. organic-chemistry.org Another metal-free approach achieves the conversion of SO₂ into arylsulfones by reacting it with (hetero)arylsilanes and alkyl halides. nih.gov
Process Intensification: For the nitration step in the synthesis of nitroaromatic compounds, process intensification using microreactors offers enhanced mass transfer and improved safety for these often highly exothermic reactions. researchgate.net Continuous flow processes, in general, can reduce reaction times, improve heat exchange, and decrease the use of solvents, leading to more sustainable and cost-effective production. google.com The purification of nitrated aromatic products can also be intensified through continuous washing systems to remove impurities. google.com
The application of these novel methodologies to the synthesis of this compound could lead to higher yields, greater purity, and a more environmentally friendly production process.
Emerging Avenues in Biological and Material Science Applications of Aromatic Sulfones
Aromatic sulfones are a cornerstone in medicinal chemistry and material science due to their diverse biological activities and unique physical properties. nih.govresearchgate.net While specific applications for this compound are not yet widely reported, the broader class of aromatic sulfones, particularly those with nitro substitution, shows significant potential.
Biological Applications:
Antimicrobial and Antiparasitic Agents: Nitro-substituted aromatic compounds have a long history of use as antibacterial, antifungal, and antiparasitic agents. nih.govdoaj.org The nitro group can be bioreduced within cells to produce reactive nitrogen species that are toxic to microorganisms. nih.gov Diaryl sulfones have shown activity against various pathogens, and the combination of the sulfone and nitro moieties in this compound makes it a candidate for such applications. researchgate.netnih.gov
Enzyme Inhibition: Aromatic sulfones are present in numerous compounds that act as enzyme inhibitors. For instance, they are found in selective cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory properties and in inhibitors of HIV-1 reverse transcriptase. nih.govacs.org The specific substitution pattern of this compound could be explored for its potential to inhibit various enzymes.
Anticancer Agents: Certain diaryl sulfones have demonstrated antitumor activities. acs.org Some sulfone derivatives have been shown to inhibit the growth of tumor cells and arrest the cell cycle. nih.gov
Material Science Applications:
High-Performance Polymers: The sulfone group is a key component of high-performance polymers like polyethersulfone (PES), known for their thermal stability and mechanical strength. nih.gov
Optoelectronic Materials: Aromatic sulfones, such as dibenzo[b,d]thiophene sulfone (DBTS) derivatives, are being investigated for their use as luminescent molecules and in solar cells due to their electron-accepting properties. acs.org The electronic properties of this compound, influenced by its electron-withdrawing groups, could be of interest for applications in organic electronics.
Recommendations for Interdisciplinary Research Integrating Synthesis, Computational Chemistry, and Biological Evaluation
To unlock the full potential of this compound and related aromatic sulfones, an integrated, interdisciplinary research approach is essential. This would involve a synergistic collaboration between synthetic chemists, computational chemists, and biologists.
Recommendations for future research include:
Integrated Synthesis and Biological Screening: A library of derivatives based on the this compound scaffold should be synthesized. This could involve varying the substituents on the phenylsulfonyl ring or replacing the chloro and nitro groups with other functionalities. These compounds should then undergo systematic screening for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govsciepub.com
Computational Modeling and QSAR Studies: Computational chemistry should be employed to guide the synthetic efforts. Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic characteristics of new derivatives. acs.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can help to identify the key structural features responsible for any observed biological activity, enabling the rational design of more potent and selective compounds. researchgate.net Docking studies can be used to predict the binding of these molecules to specific biological targets, such as enzymes or receptors. mdpi.com
Mechanistic Studies of Synthesis and Reactivity: Detailed mechanistic studies, combining experimental and computational approaches, should be undertaken to optimize the synthesis of this compound and its derivatives. This includes investigating the kinetics and thermodynamics of the reactions to improve yields and selectivity. researchgate.net Understanding the reactivity of the compound will also open up new avenues for its use as a building block in organic synthesis.
Exploration of Material Properties: An interdisciplinary approach is also needed to explore the material science applications of this compound and its derivatives. This would involve collaboration between synthetic chemists and material scientists to synthesize and characterize new polymers and organic electronic materials incorporating the this compound moiety.
By combining these different areas of expertise, a more complete understanding of the chemical, physical, and biological properties of this compound can be achieved, paving the way for its potential application in a variety of fields.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-chloro-2-nitro-4-(phenylsulfonyl)benzene, and how can regioselectivity be controlled?
- Methodological Answer : The compound can be synthesized via N-arylation of activated aryl halides. For example, analogous reactions use 1-chloro-2-nitro-4-(trifluoromethyl)benzene with copper(II) acetate as a catalyst to achieve regioselective coupling . Introduction of the phenylsulfonyl group may involve sulfonation of the benzene ring using chlorosulfonic acid or via oxidative chlorosulfonation of intermediates like S-alkyl isothiouronium salts, as demonstrated in NCBSI-mediated reactions . Regioselectivity is influenced by electron-withdrawing groups (e.g., nitro) that direct substitution to specific positions.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm the absence of byproducts.
- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns, as seen in analogous sulfonylbenzene derivatives .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities by refining crystal structures, particularly for verifying nitro and sulfonyl group orientations .
Q. How does the compound’s reactivity differ from simpler nitro- or sulfonyl-substituted benzenes?
- Methodological Answer : The electron-withdrawing nitro and sulfonyl groups deactivate the benzene ring, reducing electrophilic substitution reactivity. However, the chlorine atom at position 1 may participate in nucleophilic aromatic substitution under controlled conditions (e.g., using strong bases like NaOH in polar aprotic solvents). Comparative studies with analogs (e.g., 1-chloro-4-(phenylsulfonyl)benzene) suggest that the nitro group at position 2 further stabilizes intermediates via resonance, influencing reaction pathways .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between calculated and observed spectral data (e.g., H NMR splitting patterns) may arise from conformational flexibility or crystal packing effects. Use computational tools (DFT calculations) to model optimized geometries and predict spectra. Cross-validate using high-resolution MS and single-crystal X-ray diffraction. For example, SHELX refinement can resolve ambiguities in bond angles and torsional strain caused by bulky substituents .
Q. What strategies optimize yields in multistep syntheses involving this compound?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., sulfonation or nitration steps).
- Protecting Groups : Temporarily shield reactive sites (e.g., sulfonyl groups) during nitrochlorination to prevent side reactions.
- Catalytic Systems : Copper-based catalysts enhance coupling efficiency in aryl halide reactions, as shown in analogous triazole N-arylation studies .
Q. How does the compound serve as a precursor in medicinal or agrochemical research?
- Methodological Answer : The sulfonamide moiety and nitro group are pharmacophores in drug design. For example:
- Antimicrobial Agents : Modify the phenylsulfonyl group to target bacterial enzymes.
- Herbicides : Analogous compounds like Sulphenone (1-chloro-4-(phenylsulfonyl)benzene) exhibit pesticidal activity, suggesting potential agrochemical applications .
- Proteolysis-Targeting Chimeras (PROTACs) : The nitro group can anchor E3 ligase ligands, enabling targeted protein degradation .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate isomers.
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain high-purity crystals.
- Byproduct Mitigation : Control reaction temperature and stoichiometry to minimize di- or tri-substituted byproducts, as seen in sulfonation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
